![molecular formula C37H44O6Si B12853776 Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside CAS No. 89825-08-1](/img/structure/B12853776.png)
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
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Overview
Description
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is a valuable compound used in the synthesis of various glycosides and oligosaccharides. It plays a crucial role in the biomedical industry by enabling the development of drugs for studying diseases related to abnormal carbohydrate metabolism, such as diabetes and glycogen storage disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside typically involves the condensation of 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone with bis-O-(trimethylsilyl)-1,2-diols in the presence of trimethylsilyl trifluoromethanesulfonate as the catalyst . This reaction is carried out under mild conditions, usually at room temperature, and results in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding glycosides.
Reduction: Reduction reactions can be used to remove the benzyl protecting groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the glucopyranoside ring.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl trifluoromethanesulfonate, pyridine, and dichloromethane . The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various glycosides and oligosaccharides, which are valuable intermediates in the synthesis of more complex carbohydrates and biologically active molecules.
Scientific Research Applications
Organic Synthesis
Intermediate in Glycoside Synthesis
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is primarily utilized as an intermediate in the synthesis of glycosides and oligosaccharides. The presence of the trimethylsilyl group facilitates nucleophilic substitutions and other reactions that are essential for forming glycosidic bonds. This compound allows for the selective protection of hydroxyl groups, which is crucial in multi-step synthesis processes.
Reactivity Studies
Research has demonstrated that this compound can participate in various chemical reactions involving nucleophiles and electrophiles. Its reactivity profile makes it a valuable tool for chemists looking to explore new synthetic pathways or optimize existing ones. Interaction studies have shown that it can react with different reagents to yield a variety of products, thereby expanding its utility in synthetic organic chemistry .
Medicinal Chemistry
Potential Therapeutic Applications
The modification of carbohydrate structures has significant implications in medicinal chemistry. Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside's ability to enhance solubility may improve the bioavailability of drug candidates derived from it. Research indicates that compounds based on this glucopyranoside structure could exhibit anti-inflammatory and anti-cancer properties due to their interaction with biological systems .
Synthesis of Antiviral Agents
Recent studies have explored the use of this compound in the synthesis of antiviral agents. By modifying its structure further or using it as a building block, researchers aim to develop new therapies targeting viral infections. The versatility of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside allows for the incorporation of various functional groups that can enhance antiviral activity .
Analytical Chemistry
Use in Chromatography
In analytical chemistry, Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside has been employed as a derivatizing agent for carbohydrates during chromatographic analysis. Its silylation improves the volatility and detectability of sugars during gas chromatography-mass spectrometry (GC-MS) analysis. This application is particularly useful for identifying and quantifying sugars in complex mixtures .
Mechanism of Action
The mechanism of action of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The trimethylsilyl group acts as a protecting group, allowing selective reactions at specific positions on the glucopyranoside ring. The benzyl groups can be removed under mild conditions to yield the desired glycosides.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound is similar in structure but lacks the trimethylsilyl group.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: This compound is similar but has a different stereochemistry at the C-4 position.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: This compound has acetyl groups instead of benzyl groups.
Uniqueness
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is unique due to the presence of the trimethylsilyl group, which provides additional protection and selectivity in glycosylation reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and biologically active molecules.
Biological Activity
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is a modified carbohydrate compound notable for its unique structural features, including a trimethylsilyl group and four benzyl ether substituents on the glucopyranose ring. This compound is characterized by its molecular formula C37H44O6Si and a molecular weight of approximately 612.83 g/mol. Its structural modifications enhance solubility and reactivity, making it valuable in organic synthesis and medicinal chemistry applications .
Synthesis
The synthesis of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside typically involves several steps that include the protection of hydroxyl groups on the glucose molecule using benzyl groups and the introduction of the trimethylsilyl group. These modifications are essential for the compound's stability and reactivity in various chemical reactions .
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activities. The presence of hydroxyl groups in the glucopyranose structure allows for hydrogen atom donation, effectively neutralizing free radicals. This property is crucial in preventing oxidative stress-related damage in biological systems .
Antimicrobial Activity
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside has shown potential antimicrobial properties. The benzyl ether substituents may enhance its ability to disrupt microbial cell membranes or interfere with cellular processes. Comparative studies with related compounds suggest that variations in substitution patterns can significantly affect antimicrobial efficacy .
Glycosylation Reactions
This compound serves as a versatile building block in glycosylation reactions, which are fundamental in carbohydrate chemistry. Its protective groups allow for selective reactions that can lead to the formation of complex glycosides. The reactivity of the hydroxyl groups varies based on their substitution, influencing regioselectivity and stereoselectivity in glycosylation processes .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various benzylated glucopyranosides, including Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside. The compound demonstrated a high capacity to scavenge free radicals in vitro, comparable to established antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress .
Case Study 2: Antimicrobial Testing
In a comparative analysis of several benzylated derivatives against common bacterial strains (e.g., E. coli and S. aureus), Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside exhibited notable antimicrobial activity. The study highlighted that compounds with higher degrees of silylation showed enhanced efficacy due to improved membrane penetration capabilities .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside compared to structurally similar compounds:
Compound Name | Molecular Weight | Antioxidant Activity | Antimicrobial Activity |
---|---|---|---|
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | 612.83 g/mol | High | Moderate |
2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 540.66 g/mol | Moderate | Low |
Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside | 482.63 g/mol | Low | Moderate |
Properties
CAS No. |
89825-08-1 |
---|---|
Molecular Formula |
C37H44O6Si |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
trimethyl-[(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxysilane |
InChI |
InChI=1S/C37H44O6Si/c1-44(2,3)43-37-36(41-27-32-22-14-7-15-23-32)35(40-26-31-20-12-6-13-21-31)34(39-25-30-18-10-5-11-19-30)33(42-37)28-38-24-29-16-8-4-9-17-29/h4-23,33-37H,24-28H2,1-3H3/t33-,34-,35+,36-,37+/m1/s1 |
InChI Key |
PTUOHXMVVREBBG-MANRWTMFSA-N |
Isomeric SMILES |
C[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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